Oxyline

Description

Properties

CAS No. |

132741-68-5 |

|---|---|

Molecular Formula |

C30H40S12 |

Molecular Weight |

953.2 g/mol |

IUPAC Name |

3-[14-hydroxy-3-[4-hydroxy-5-[5-[3-hydroxy-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

InChI |

InChI=1S/C50H80O17/c1-24-41(53)35(56-7)21-39(60-24)66-45-27(4)63-47(42(54)46(45)58-9)67-44-26(3)62-40(22-36(44)57-8)65-43-25(2)61-38(20-34(43)51)64-30-12-15-48(5)29(19-30)10-11-33-32(48)13-16-49(6)31(14-17-50(33,49)55)28-18-37(52)59-23-28/h18,24-27,29-36,38-47,51,53-55H,10-17,19-23H2,1-9H3 |

InChI Key |

MQKNLRFUHOJEGN-UHFFFAOYSA-N |

SMILES |

CC1C(C(CC(O1)OC2C(OC(C(C2OC)O)OC3C(OC(CC3OC)OC4C(OC(CC4O)OC5CCC6(C(C5)CCC7C6CCC8(C7(CCC8C9=CC(=O)OC9)O)C)C)C)C)C)OC)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(OC(C(C2OC)O)OC3C(OC(CC3OC)OC4C(OC(CC4O)OC5CCC6(C(C5)CCC7C6CCC8(C7(CCC8C9=CC(=O)OC9)O)C)C)C)C)C)OC)O |

Other CAS No. |

15432-97-0 |

Synonyms |

3-uzarigenin-3-O-beta-cymaropyranosyl-(1-4)-O-beta-thevetopyranosyl-(1-4)-O-beta-cymaropyranosyl-(1-4)-O-beta digitoxopyranoside oxyline |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Oxyline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and putative biological activity of Oxyline, a cardenolide tetraglycoside isolated from the plant Oxystelma esculentum. The information is compiled from publicly available chemical databases and scientific literature.

Chemical Structure and Identification

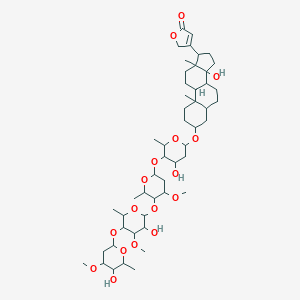

Oxyline is a complex natural product belonging to the cardenolide class of steroids. Its structure was first elucidated in 1991 and is characterized by a steroidal aglycone, 3-epi-uzarigenin, attached to a tetrasaccharide chain.[1]

The chemical identity of Oxyline is defined by the following identifiers:

-

IUPAC Name: 3-[14-hydroxy-3-[4-hydroxy-5-[5-[3-hydroxy-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

-

Molecular Formula: C₅₀H₈₀O₁₇

-

CAS Number: 132741-68-5

-

PubChem CID: 195722

The structure consists of the aglycone 3-epi-uzarigenin linked to a chain of four sugar moieties: β-D-digitoxopyranoside, β-D-cymaropyranosyl, β-D-thevetopyranosyl, and another β-D-cymaropyranosyl unit.[1]

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of Oxyline is presented in the table below. This data is essential for understanding its behavior in biological systems and for the development of analytical methods.

| Property | Value | Source |

| Molecular Weight | 953.2 g/mol | PubChem |

| Exact Mass | 952.53955108 Da | PubChem |

| XLogP3-AA (LogP) | 2.8 | PubChem |

| Hydrogen Bond Donors | 6 | PubChem |

| Hydrogen Bond Acceptors | 17 | PubChem |

| Rotatable Bond Count | 11 | PubChem |

| Topological Polar Surface Area | 209 Ų | PubChem |

| Heavy Atom Count | 67 | PubChem |

| Complexity | 1750 | PubChem |

Experimental Protocols

While the full text of the original paper detailing the isolation of Oxyline by Srivastava et al. (1991) is not widely accessible, a general experimental protocol for the isolation and characterization of cardenolide glycosides from plant material can be outlined. This protocol is based on established methodologies for natural product chemistry.

General Workflow for Isolation and Purification

The isolation of Oxyline from the roots of Oxystelma esculentum would typically follow a multi-step process involving extraction, fractionation, and chromatographic purification.

Detailed Methodologies

Plant Material Preparation:

-

The roots of Oxystelma esculentum are collected, washed, and air-dried in the shade to prevent the degradation of thermolabile compounds.

-

The dried roots are then ground into a coarse powder to increase the surface area for efficient extraction.

Extraction:

-

The powdered root material is subjected to exhaustive extraction with a polar solvent, typically methanol or ethanol, at room temperature for several days.

-

The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

The cardenolide glycosides, including Oxyline, are expected to be concentrated in the more polar fractions (ethyl acetate and n-butanol).

Purification:

-

The enriched fraction is subjected to column chromatography over silica (B1680970) gel.

-

The column is eluted with a gradient of solvents, typically chloroform-methanol mixtures of increasing polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TTC) to identify those containing the target compound.

-

Fractions containing Oxyline are pooled and may require further purification using techniques such as Sephadex LH-20 chromatography or preparative high-performance liquid chromatography (HPLC).

Structure Elucidation:

-

The structure of the purified compound is determined using a combination of spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR, along with 2D NMR techniques (COSY, HMQC, HMBC), are used to determine the connectivity of atoms and the stereochemistry of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and molecular weight. Fragmentation patterns can provide information about the structure of the aglycone and the sugar sequence.

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups present in the molecule.

-

-

Chemical methods, such as acid hydrolysis to cleave the glycosidic bonds and identify the individual sugar units and the aglycone, are also employed to confirm the structure.

Biological Activity and Signaling Pathway

General Mechanism of Action of Cardenolides

The inhibition of Na+/K+-ATPase by cardenolides leads to an increase in intracellular sodium concentration. This, in turn, affects the function of the Na+/Ca²+ exchanger, leading to an increase in intracellular calcium concentration. In cardiac muscle cells, this increase in intracellular calcium enhances the force of contraction, which is the basis for the therapeutic use of some cardenolides in treating heart failure. In other cell types, including cancer cells, the disruption of ion homeostasis and the subsequent signaling cascades can lead to apoptosis and cell death.[3]

Studies on Oxystelma esculentum Extracts

While studies on isolated Oxyline are limited, research on crude extracts of Oxystelma esculentum has demonstrated various biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[4][5][6] It is plausible that Oxyline, as a constituent of these extracts, contributes to these observed activities. However, without studies on the purified compound, it is not possible to definitively attribute these effects to Oxyline alone.

Conclusion

Oxyline is a well-characterized cardenolide tetraglycoside from Oxystelma esculentum. Its complex chemical structure has been elucidated, and its physicochemical properties are documented. Based on its structural class, its primary biological target is predicted to be the Na+/K+-ATPase. Further research is required to isolate sufficient quantities of pure Oxyline to perform detailed biological assays and to explore its therapeutic potential, particularly in the context of the traditional medicinal uses of Oxystelma esculentum. This guide provides a foundational understanding for researchers and drug development professionals interested in the further investigation of this natural product.

References

- 1. A cardenolide tetraglycoside from Oxystelma esculentum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iosrjournals.org [iosrjournals.org]

- 3. The Cardenolide Glycoside Acovenoside A Interferes with Epidermal Growth Factor Receptor Trafficking in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. kjmr.com.pk [kjmr.com.pk]

- 6. researchgate.net [researchgate.net]

Unveiling Oxyline: A Technical Guide to its Discovery, Origin, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cardenolide tetraglycoside, Oxyline. It details the initial discovery and isolation of this natural compound from its botanical source, Oxystelma esculentum, and presents a thorough account of the experimental methodologies employed for its structure elucidation. Furthermore, this document summarizes the current understanding of Oxyline's biological activities, supported by available quantitative data, and explores its potential therapeutic implications. Visual diagrams of experimental workflows are provided to facilitate a clear understanding of the processes involved.

Discovery and Origin

Oxyline, a complex cardiac glycoside, was first isolated from the dried roots of the plant Oxystelma esculentum (family: Asclepiadaceae). The discovery was the result of phytochemical investigations into the plant's constituents, which have been traditionally used in Ayurvedic medicine. The seminal work, published in 1991 by Srivastava, Khare, and Khare, detailed the successful isolation and structural characterization of this novel compound.[1][2]

Oxyline is structurally defined as 3-epi-uzarigenin-3-O-beta-D-cymaropyranosyl-(1->4)-O-beta-D-thevetopyranosyl-(1->4)-O-beta-D-cymaropyranosyl-(1->4)-O-beta-D-digitoxopyranoside.[1][2] Its molecular formula is C₅₀H₈₀O₁₇. The identification of Oxyline contributed to the growing class of cardenolides, a group of steroids known for their potent biological activities, particularly their effects on cardiac muscle.

Physicochemical Properties

A summary of the key physicochemical properties of Oxyline is presented in Table 1.

Table 1: Physicochemical Properties of Oxyline

| Property | Value |

| Molecular Formula | C₅₀H₈₀O₁₇ |

| Appearance | Amorphous solid |

| Melting Point | 185-188 °C |

| Optical Rotation | [α]D²⁵ -32.5° (c 0.8, MeOH) |

Experimental Protocols

The following section outlines the detailed methodologies employed in the landmark 1991 study for the isolation and structure elucidation of Oxyline.[1]

Isolation of Oxyline

The isolation of Oxyline from Oxystelma esculentum followed a multi-step extraction and chromatographic process.

Diagram 1: Experimental Workflow for Oxyline Isolation

Caption: Workflow for the isolation of Oxyline.

-

Plant Material: The dried roots of Oxystelma esculentum were coarsely powdered.

-

Extraction: The powdered root material was exhaustively extracted with 95% ethanol in a Soxhlet apparatus.

-

Concentration: The ethanolic extract was concentrated under reduced pressure to yield a viscous mass.

-

Fractionation: The concentrated extract was suspended in water and successively partitioned with petroleum ether, chloroform, and ethyl acetate.

-

Column Chromatography: The ethyl acetate soluble fraction, which showed a positive test for cardenolides, was subjected to column chromatography over silica gel.

-

Elution: The column was eluted with a gradient of chloroform and methanol. Fractions were collected and monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing a component with a specific Rf value corresponding to Oxyline were combined and further purified by preparative TLC to yield the pure compound.

Structure Elucidation

The chemical structure of Oxyline was determined through a combination of chemical degradation and spectroscopic analysis.

-

Acid Hydrolysis: Mild acid hydrolysis of Oxyline yielded the aglycone, 3-epi-uzarigenin, and a mixture of sugars. The sugars were identified as D-digitoxose, D-cymarose, and D-thevetose by comparison with authentic samples using paper chromatography.

-

Spectroscopic Analysis:

-

Infrared (IR) Spectroscopy: The IR spectrum showed characteristic absorptions for hydroxyl groups, a lactone ring, and glycosidic linkages.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provided detailed information about the stereochemistry of the aglycone and the anomeric configurations of the sugar units.

-

Mass Spectrometry (MS): Fast Atom Bombardment (FAB) mass spectrometry was used to determine the molecular weight and the sequence of the sugar moieties in the glycoside chain.

-

Biological Activity

While the initial discovery of Oxyline focused on its chemical characterization, subsequent research on Oxystelma esculentum extracts has revealed a range of biological activities, including cytotoxic and anti-inflammatory properties.[3][4] However, there is a notable lack of studies on the specific bioactivity of purified Oxyline.

Recent studies on the crude extracts of Oxystelma esculentum have demonstrated cytotoxic effects against several human cancer cell lines.

Table 2: Cytotoxicity of Oxystelma esculentum Extracts

| Cell Line | Extract Type | IC₅₀ (µg/mL) | Reference |

| Ovarian (OVCAR3) | Methanolic | Not specified, but showed dose-dependent cytotoxicity | [3] |

| Breast (T47D) | Methanolic | 42.82 | [3] |

| Cervical (HeLa) | Methanolic | Not specified, but showed dose-dependent cytotoxicity | [3] |

| Various Cancer Cell Lines | Hydroalcoholic | ~230 | [1] |

It is important to note that these values represent the activity of a complex mixture of compounds within the plant extract and not of Oxyline alone. As a cardenolide, Oxyline is presumed to contribute to this observed cytotoxicity, given that this class of compounds is known to inhibit the Na⁺/K⁺-ATPase enzyme, a critical ion pump in mammalian cells.

Diagram 2: Proposed Mechanism of Action for Cardenolides

Caption: Proposed mechanism of action for cardenolides like Oxyline.

Further research is imperative to isolate sufficient quantities of pure Oxyline and perform detailed in vitro and in vivo studies to determine its specific biological activities, potency, and mechanism of action.

Conclusion and Future Directions

The discovery of Oxyline from Oxystelma esculentum represents a significant contribution to the field of natural product chemistry. The detailed experimental protocols for its isolation and structure elucidation provide a valuable reference for researchers working with similar compounds. While the biological activity of the host plant's extracts is promising, the specific pharmacological profile of Oxyline remains largely unexplored. Future research should focus on:

-

Developing efficient methods for the synthesis or semi-synthesis of Oxyline to enable further biological evaluation.

-

Conducting comprehensive in vitro and in vivo studies to determine the cytotoxic, anti-inflammatory, and other potential therapeutic activities of purified Oxyline.

-

Investigating the precise molecular mechanism of action of Oxyline, particularly its interaction with Na⁺/K⁺-ATPase and other potential cellular targets.

A deeper understanding of Oxyline's biological properties will be crucial in assessing its potential as a lead compound for the development of new therapeutic agents.

References

- 1. kjmr.com.pk [kjmr.com.pk]

- 2. A cardenolide tetraglycoside from Oxystelma esculentum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-inflammatory, analgesic, and antipyretic potential of Oxystelma esculentum (L. f.) Sm. using in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Cardenolide Tetraglycosides in Oxystelma esculentum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxystelma esculentum, a plant species belonging to the Asclepiadaceae family, is a known source of various phytochemicals, including the therapeutically significant cardenolide glycosides. This technical guide provides a comprehensive overview of the current knowledge on cardenolide tetraglycosides found in this plant, with a particular focus on the identified compound "oxyline." The document summarizes the available data on the chemical composition of O. esculentum, details generalized experimental protocols for the isolation and characterization of its cardenolides, and discusses their potential mechanism of action. Due to the limited availability of specific quantitative data for oxyline in publicly accessible literature, this guide also presents data from structurally related compounds to infer potential biological activities and signaling pathways. This paper aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of cardenolides from Oxystelma esculentum.

Data Presentation

While specific quantitative data for the cardenolide tetraglycoside oxyline from Oxystelma esculentum is scarce in the available literature, this section summarizes the known chemical constituents of the plant to provide a broader context for researchers. Furthermore, a table on the cytotoxic activities of other cardenolide glycosides is included to offer insights into the potential biological effects of compounds from this class.

Table 1: Phytochemical Composition of Oxystelma esculentum

| Phytochemical Class | Presence in Plant Extract | Reference(s) |

| Cardenolides | Present in roots | [1] |

| Pregnane Glycosides | Present in roots | [1] |

| Flavonoids | Present in ethanolic extract | [2] |

| Phenolic Compounds | Present in ethanolic extract | [2] |

| Alkaloids | Present | [2] |

| Glycosides | Present | [2] |

| Saponins | Present | [2] |

| Terpenoids | Present | [2] |

| Tannins | Present | [2] |

Table 2: Cytotoxic Activity of Selected Cardenolide Glycosides from other Plant Sources

| Cardenolide Glycoside | Plant Source | Cancer Cell Line | IC50 (µM) | Reference(s) |

| Calactin | Calotropis procera | A549 (Lung) | 0.036 | [3] |

| Calactin | Calotropis procera | HeLa (Cervical) | 0.083 | [3] |

| Corotoxigenin 3-O-glucopyranoside | Asclepias subulata | A549 (Lung) | 3.0 | [4] |

| Desglucouzarin | Asclepias subulata | A549 (Lung) | 1.0 | [4] |

| 12, 16-dihydroxicalotropin | Asclepias subulata | A549 (Lung) | 3.0 | [4] |

| Calotropin | Asclepias subulata | A549 (Lung) | 0.2 | [4] |

Note: The data in Table 2 is provided for comparative purposes and to indicate the potential for cytotoxic activity of cardenolide glycosides. The specific activity of oxyline from Oxystelma esculentum may differ.

Experimental Protocols

The following is a generalized experimental protocol for the isolation and characterization of cardenolide tetraglycosides from the roots of Oxystelma esculentum, based on standard methodologies for natural product chemistry. The specific details for the isolation of oxyline as described by Srivastava et al. (1991) could not be fully retrieved.

2.1. Plant Material Collection and Preparation

-

Collection: The roots of Oxystelma esculentum are collected and authenticated by a plant taxonomist.

-

Preparation: The collected roots are washed thoroughly with water to remove any adhering soil and debris. They are then air-dried in the shade for several weeks until they are completely dry and brittle.

-

Pulverization: The dried roots are ground into a coarse powder using a mechanical grinder.

2.2. Extraction

-

Solvent Extraction: The powdered root material is subjected to sequential extraction with solvents of increasing polarity, starting with a non-polar solvent like petroleum ether or hexane (B92381) to remove lipids, followed by a medium-polarity solvent like chloroform (B151607), and finally a polar solvent such as methanol (B129727) or ethanol. This is typically performed in a Soxhlet apparatus for exhaustive extraction.

-

Concentration: The different solvent extracts are concentrated under reduced pressure using a rotary evaporator to obtain crude extracts.

2.3. Isolation and Purification

-

Preliminary Fractionation: The crude methanolic or ethanolic extract, which is expected to contain the glycosides, is subjected to preliminary fractionation. This can be achieved by solvent-solvent partitioning between water and n-butanol. The butanol fraction would contain the more polar glycosides.

-

Column Chromatography: The butanol fraction is then subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of chloroform and methanol, with the polarity of the mobile phase gradually increasing.

-

Thin Layer Chromatography (TLC): Fractions are collected and monitored by TLC using a suitable solvent system (e.g., chloroform:methanol mixtures). The spots corresponding to potential cardenolides can be visualized by spraying with Liebermann-Burchard reagent and heating.

-

Preparative TLC or HPLC: Fractions showing similar TLC profiles are pooled and further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18) with a mobile phase of methanol-water or acetonitrile-water mixtures to yield the pure cardenolide tetraglycoside.

2.4. Structure Elucidation

The structure of the isolated pure compound is elucidated using a combination of spectroscopic techniques:

-

UV-Visible Spectroscopy: To identify the presence of the α,β-unsaturated lactone ring characteristic of cardenolides.

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH), carbonyl (C=O), and C=C double bonds.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule, which helps in identifying the aglycone and the sugar sequence.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HMQC, and HMBC experiments are conducted to determine the complete structure of the aglycone and the sugar moieties, as well as the linkages between them.

Mandatory Visualization

3.1. Experimental Workflow

Caption: Generalized workflow for the isolation and identification of cardenolide tetraglycosides.

3.2. Signaling Pathway

The primary mechanism of action for cardenolides is the inhibition of the Na+/K+-ATPase pump located in the plasma membrane of cells.

Caption: The signaling pathway of cardenolide-mediated Na+/K+-ATPase inhibition.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. Anti-inflammatory, analgesic, and antipyretic potential of Oxystelma esculentum (L. f.) Sm. using in vitro, in vivo, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxic cardenolides from the latex of Calotropis procera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Apoptotic activities of cardenolide glycosides from Asclepias subulata - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Physical and Chemical Properties of Oxyline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyline is a complex natural product identified in the plant Oxystelma esculentum.[1][2] This document provides a comprehensive overview of its known physical and chemical properties based on available data. It is intended to serve as a foundational resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development. Due to the limited specific experimental data on Oxyline in the public domain, this guide also presents a generalized experimental workflow for the characterization of such novel natural products.

Physicochemical and Structural Data

The primary source of physicochemical data for Oxyline is the PubChem database.[1] These properties are computationally predicted and provide a valuable starting point for experimental design.

Table 1: Physical and Chemical Properties of Oxyline

| Property | Value | Source |

| Molecular Formula | C50H80O17 | PubChem[1] |

| Molecular Weight | 953.2 g/mol | PubChem[1] |

| Monoisotopic Mass | 952.53955108 Da | PubChem[1] |

| IUPAC Name | 3-[14-hydroxy-3-[4-hydroxy-5-[5-[3-hydroxy-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | PubChem[1] |

| CAS Number | 132741-68-5 | PubChem[1] |

| Synonyms | 3-Uzarigenin-3-O-beta-cymaropyranosyl-(1->4)-O-beta-thevetopyranosyl-(1->4)-O-beta-cymaropyranosyl-(1->4)-O-beta digitoxopyranoside | PubChem[1] |

| Topological Polar Surface Area | 209 Ų | PubChem[1] |

| Heavy Atom Count | 67 | PubChem[1] |

| Complexity | 1750 | PubChem[1] |

| XLogP3-AA (Predicted) | 2.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 5 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 17 | PubChem[1] |

| Rotatable Bond Count | 11 | PubChem[1] |

Experimental Protocols

Specific experimental protocols for the isolation and characterization of Oxyline are not detailed in the currently available literature. However, a general workflow for the investigation of a novel plant-derived natural product, such as Oxyline from Oxystelma esculentum, would typically involve the following stages.

Signaling Pathways and Mechanism of Action

Currently, there is no specific information available in the public scientific literature regarding the biological activity, mechanism of action, or any associated signaling pathways for Oxyline. The plant from which it is derived, Oxystelma esculentum, has been used in traditional medicine for various purposes, but the molecular targets of its individual chemical constituents like Oxyline have not been elucidated.[2]

To determine the biological effects of Oxyline, a systematic investigation would be required, starting with broad biological screening followed by more focused mechanism-of-action studies. The diagram below illustrates a logical relationship for initiating such an investigation.

Oxyline is a large, complex natural product with a defined chemical structure but limited experimentally determined physicochemical and biological data. The information provided in this guide, particularly the computationally predicted properties, serves as a crucial starting point for further research. The generalized experimental workflows presented offer a roadmap for the systematic investigation of Oxyline to unlock its potential therapeutic applications. Future research should focus on the isolation of sufficient quantities of Oxyline to enable comprehensive spectroscopic analysis, physicochemical testing, and biological screening to elucidate its mechanism of action and potential role in drug discovery.

References

Unraveling Oxyline (C50H80O17): A Compound Shrouded in Obscurity

Despite a confirmed chemical identity, the steroidal glycoside Oxyline (C50H80O17) remains a molecule of profound scientific ambiguity. A thorough investigation into its biological functions, mechanisms of action, and experimental history reveals a significant void in the scientific literature, precluding the creation of an in-depth technical guide for researchers and drug development professionals.

Oxyline, with the molecular formula C50H80O17, is cataloged in the PubChem database, which provides its fundamental chemical properties.[1] Its IUPAC name is 3-[14-hydroxy-3-[4-hydroxy-5-[5-[3-hydroxy-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one and it is also identified by the CAS number 132741-68-5.[1] The structure suggests it belongs to the class of cardiac glycosides, a well-known group of naturally derived compounds with significant pharmacological effects, particularly on cardiovascular tissue.

However, extensive searches for scientific publications detailing the biological activity, pharmacological properties, or any experimental data related to Oxyline have proven fruitless. There is a conspicuous absence of research articles, clinical trials, or any form of technical documentation that would shed light on its potential therapeutic applications or underlying mechanisms of action.

The inquiry into "Oxyline" is further complicated by the prevalence of a commercial entity named "Oxiline," which specializes in the manufacturing and distribution of medical monitoring devices such as pulse oximeters and blood pressure monitors. This has led to a considerable amount of irrelevant search results, obscuring the already scarce information about the chemical compound.

Due to this profound lack of available scientific data, it is not possible to fulfill the request for an in-depth technical guide that includes:

-

Quantitative Data Presentation: No quantitative data, such as IC50 values, binding affinities, or pharmacokinetic parameters, have been published for Oxyline.

-

Experimental Protocols: Detailed methodologies for key experiments are nonexistent as no such experiments appear to have been documented in the scientific literature.

-

Signaling Pathway and Workflow Diagrams: Without any information on its mechanism of action, it is impossible to create diagrams of signaling pathways or experimental workflows.

References

In-depth Technical Guide on the Biological Activity of Oxyline

To: Researchers, scientists, and drug development professionals

Subject: Comprehensive Review of the Biological Activity of Oxyline (C50H80O17)

1. Executive Summary

This document provides a comprehensive overview of the current scientific understanding of the biological activity of Oxyline, a natural product identified with the chemical formula C50H80O17. Despite its identification and structural elucidation, a thorough review of publicly accessible scientific literature and chemical databases reveals a significant gap in the knowledge regarding its biological effects. At present, there is no published data detailing the mechanism of action, signaling pathways, or quantitative biological activity of Oxyline. This guide outlines the known information and highlights the absence of experimental data, thereby identifying a clear area for future research.

2. Introduction

Oxyline is a chemical entity cataloged in the PubChem database with the unique identifier CID 195722. Its molecular formula is C50H80O17. While its chemical structure has been described, its biological function remains uncharacterized in the public domain. This guide serves to collate the available information on Oxyline and to underscore the current lack of data on its bioactivity, which is a critical prerequisite for any drug development or therapeutic application.

3. Chemical Identity

-

IUPAC Name: 3-[14-hydroxy-3-[4-hydroxy-5-[5-[3-hydroxy-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

-

Molecular Formula: C50H80O17

-

PubChem CID: 195722

4. Biological Activity

A comprehensive search of scientific databases, including PubMed, Scopus, and Google Scholar, yielded no peer-reviewed articles or conference proceedings detailing the biological activity of Oxyline (C50H80O17). Consequently, there is no quantitative data, such as IC50 or EC50 values, to summarize in tabular format. Furthermore, no experimental protocols related to the biological assessment of Oxyline have been published.

5. Signaling Pathways

The absence of research into the biological effects of Oxyline means that there is no information available on its potential targets or the signaling pathways it may modulate. Therefore, no signaling pathway diagrams can be generated at this time.

6. Future Directions

The lack of information on the biological activity of Oxyline presents a clear opportunity for novel research. The following steps are recommended to elucidate its potential therapeutic value:

-

In Vitro Screening: A broad-based in vitro screening campaign against a panel of disease-relevant targets (e.g., kinases, GPCRs, ion channels, nuclear receptors) would be the first step in identifying potential biological activity.

-

Phenotypic Screening: High-content phenotypic screening using various cell-based models of disease (e.g., cancer cell lines, primary neurons, immune cells) could reveal unexpected biological effects and provide clues to its mechanism of action.

-

Target Deconvolution: Should any biological activity be identified, subsequent target deconvolution studies would be necessary to identify the specific molecular targets of Oxyline.

While the chemical structure of Oxyline (C50H80O17) is known, its biological activity remains a complete unknown within the public scientific domain. This guide serves to highlight this critical knowledge gap. For researchers, scientists, and drug development professionals, Oxyline represents an unexplored area of natural product chemistry with the potential for new discoveries. The path forward requires a systematic and thorough investigation of its biological properties through in vitro and phenotypic screening to unlock its potential as a therapeutic agent. Until such data becomes available, no in-depth technical guide on its core biological activity can be fully realized.

An In-depth Technical Guide on the Natural Sources of Oxytetracycline

An important clarification : Initial research indicates that "Oxyline" is not a recognized scientific term for a specific molecule. It is often a trade name for various products, including the antibiotic oxytetracycline (B609801). This guide will focus on oxytetracycline, assuming this is the compound of interest for researchers, scientists, and drug development professionals.

Introduction to Oxytetracycline

Oxytetracycline is a broad-spectrum antibiotic belonging to the tetracycline (B611298) class.[1][2] Discovered in 1950, it was the second tetracycline to be identified.[3][4] It is effective against a wide range of Gram-positive and Gram-negative bacteria, as well as other microorganisms like Chlamydia and Mycoplasma.[1][2] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA.[1][2][5][6]

Natural Source and Production

The primary natural source of oxytetracycline is the soil-dwelling actinomycete bacterium, Streptomyces rimosus.[1][4][7] This filamentous bacterium produces oxytetracycline as a secondary metabolite.[4] Industrial production of oxytetracycline is achieved through large-scale aerobic submerged fermentation of S. rimosus.[4][8] The fermentation medium is typically complex, containing carbon sources like starches or sugars, a nitrogen source, and various salts to support bacterial growth and antibiotic production.[4][8]

Biosynthesis of Oxytetracycline

Oxytetracycline is a member of the bacterial aromatic polyketide family of natural products.[5][6] Its biosynthesis is catalyzed by a type II polyketide synthase (PKS).[5][6] The process can be broadly divided into three main stages:

-

Backbone Synthesis : The process begins with the formation of an amidated polyketide backbone. This is initiated by the minimal PKS, which consists of a ketosynthase (KS), a chain length factor (CLF), and an acyl carrier protein (ACP).[3][5] These enzymes catalyze the successive decarboxylative condensation of malonyl-CoA extender units.[5][6] A key feature of tetracycline biosynthesis is the use of a malonamate (B1258346) starter unit, which is the source of the C2 amide group.[5]

-

Cyclization : The nascent poly-β-ketone backbone undergoes a series of cyclization reactions. These reactions are mediated by cyclases and other tailoring enzymes.

-

Tailoring Reactions : Following cyclization, the intermediate undergoes further modifications, including oxidations, transfers, and other tailoring steps to yield the final oxytetracycline molecule.[5][6] Anhydrotetracycline is a crucial intermediate in this pathway, which is shared with the biosynthesis of tetracycline.[5]

The genes responsible for oxytetracycline biosynthesis in S. rimosus are organized in a gene cluster.[5][9] Key enzymes in the pathway are encoded by the oxy genes, such as oxyA, oxyB, and oxyC for the minimal PKS, and oxyD for the amidotransferase that produces the malonamate starter unit.[1][5]

Caption: Biosynthetic pathway of oxytetracycline from precursor molecules.

Experimental Protocols

A study on the fermentative production of oxytetracycline by Streptomyces rimosus 12907 utilized industrial by-products.[10]

-

Microorganism : Streptomyces rimosus 12907.

-

Fermentation Medium : A modified medium containing blackstrap molasses, fodder yeast (40% total protein), and rice bran.[10]

-

Fermentation Conditions :

-

Extraction : The fermented medium was extracted with 1-butanol.[10]

-

Yield : Approximately 850 g of crude oxytetracycline was obtained from 700 liters of fermented medium.[10]

Several methods have been developed for the isolation and purification of oxytetracycline from fermentation broth and for the purification of the crude product.

Method 1: Ultrafiltration

This method presents an alternative to the conventional resin decoloration process.[11]

-

Starting Material : Filtered oxytetracycline fermentation broth.

-

Pretreatment (Optional but recommended) : Flocculation of impurities using K2Fe(CN)6-ZnSO4.[11][12]

-

Ultrafiltration :

-

Crystallization : The purified oxytetracycline solution is then subjected to crystallization.

-

Recovery : This method has been shown to increase the recovery yield of oxytetracycline to 98.6% from 95.3% with resin adsorption, and the crystallization yield to 93.3% from 90.58%.[11][12]

Method 2: Two-Step Crystallization

This method is used for the purification of oxytetracycline base.[13]

-

Step 1: Acidification and Crystallization

-

Dissolve the oxytetracycline to be purified in ethanol.

-

Add hydrochloric acid solution and stir until fully dissolved.

-

Cool the solution to between -4 and 8 °C to induce crystal formation.

-

Filter to collect the crystals.

-

-

Step 2: Neutralization and Crystallization

-

Dissolve the crystals from the previous step in high-purity water.

-

Add a sodium bicarbonate solution to adjust the pH to 4-8, causing the purified oxytetracycline to crystallize.

-

Filter to collect the purified crystals.

-

-

Drying : Dry the final crystals to obtain the purified oxytetracycline.

Method 3: Purification via Oxytetracycline Hydrochloride Acetate (B1210297) Intermediate

This process is designed to remove the common impurity, 2-acetyl-2-decarboxamidoöxytetracycline.[14][15]

-

Starting Material : Crude oxytetracycline dihydrate or oxytetracycline hydrochloride.

-

Procedure :

-

Suspend oxytetracycline hydrochloride in glacial acetic acid and stir for several hours.

-

Alternatively, dissolve oxytetracycline dihydrate in glacial acetic acid and add an equimolar amount of hydrochloric acid.

-

The oxytetracycline hydrochloride acetate complex will precipitate.

-

Filter the precipitate, wash with glacial acetic acid and then acetone.

-

Dry the product under reduced pressure.

-

-

Purity : This method can reduce the 2-acetyl-2-decarboxamidoöxytetracycline impurity to 0.3-0.5%.[15]

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are common methods for the quantitative analysis of oxytetracycline.

Method: LC-MS/MS for Quantification in Biological Matrices

This method is suitable for the analysis of oxytetracycline in tissues.[16]

-

Sample Preparation :

-

Homogenize 2.0 g of the sample (e.g., shrimp tissue) in a 50 mL polypropylene (B1209903) centrifuge tube.

-

Add 1.0 g of NaCl and 10.0 mL of succinic acid extraction solution.

-

Vortex and shake vigorously.

-

Centrifuge to separate the supernatant.

-

-

Solid Phase Extraction (SPE) Cleanup :

-

The supernatant is further treated with oxalic acid and alumina, followed by cleanup using an HLB solid phase extraction cartridge.

-

Elute the oxytetracycline from the SPE cartridge with methanol.

-

-

LC-MS/MS Analysis :

-

Dilute the eluate with 0.1% formic acid.

-

Analyze using a UHPLC-MS/MS system.

-

-

Validation : This method has been validated for various seafood matrices with average recoveries ranging from 57.5% to 83.1%.[16]

Caption: General workflow for the production and analysis of oxytetracycline.

Data Presentation

Table 1: Fermentation and Purification Yields of Oxytetracycline

| Stage | Method/Organism | Starting Material | Outcome/Yield | Reference |

| Fermentation | Streptomyces rimosus 12907 | 700 L of fermentation medium | 850 g of crude oxytetracycline | [10] |

| Purification | Ultrafiltration | Filtered fermentation broth | 98.6% recovery yield | [11][12] |

| Crystallization | Following Ultrafiltration with Pretreatment | Purified oxytetracycline solution | 93.3% crystallization yield | [11][12] |

| Purification | Via hydrochloride acetate intermediate | Crude oxytetracycline dihydrate | Impurity (2-acetyl-2-decarboxamidoöxytetracycline) reduced to 0.3-0.5% | [15] |

Table 2: Quantitative Analysis of Oxytetracycline in Seafood by LC-MS/MS

| Matrix | Spike Levels (ppb) | Average Accuracy Recovery (%) | Relative Standard Deviation (%) | Reference |

| Shrimp | 100, 200, 400 | 74.8 - 83.1 | 1.6 - 2.5 | [16] |

| Tilapia | 100, 200, 400 | 74.8 - 83.1 | 1.6 - 4.4 | [16] |

| Catfish | 100, 200, 400 | 74.8 - 83.1 | 0 - 4.6 | [16] |

| Salmon | 100, 200, 400 | 74.8 - 83.1 | 1.3 - 8.3 | [16] |

| Sea Bass | 100, 200, 400 | 74.8 - 83.1 | 0.6 - 11 | [16] |

| Lobster | 100, 200, 400 | 57.5 | 0.01 - 0.03 | [16] |

Table 3: Analytical Methods for Oxytetracycline and Impurities

| Method | Column | Mobile Phase | Analytes Separated | Reference |

| Isocratic HPLC | PLRP-S 8-microns poly(styrene-divinylbenzene) copolymer | tert.-butanol-0.2 M phosphate (B84403) buffer pH 8.0-0.02 M tetrabutylammonium (B224687) sulphate pH 8-0.0001 M sodium ethylenediaminetetraacetate (B1237979) pH 8.0-water (5.9:10:5:10:78.1, m/v/v/v/v) | Oxytetracycline, 4-epioxytetracycline, tetracycline, anhydrooxytetracycline, α- and β-apooxytetracycline | [17] |

| LC-MS/MS | Xterra MS C18 (100 mm x 2.1 mm i.d., 3.5μm) | Gradient elution (details not specified) | Oxytetracycline, 4-epi-oxytetracycline, tetracycline, 4-epi-tetracycline, 2-acetyl-2-decarboxamido-oxytetracycline, α-apo-oxytetracycline, and β-apo-oxytetracycline | [18] |

| UV-Vis Spectrophotometry | Not applicable | 0.01 N hydrochloric acid | Oxytetracycline | [19] |

References

- 1. Biosynthesis of Oxytetracycline by Streptomyces rimosus: Past, Present and Future Directions in the Development of Tetracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxytetracycline - Wikipedia [en.wikipedia.org]

- 3. Decoding and Engineering Tetracycline Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. Oxytetracycline Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxytetracycline biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fao.org [fao.org]

- 8. ams.usda.gov [ams.usda.gov]

- 9. researchgate.net [researchgate.net]

- 10. The fermentative production of oxytetracycline on industrial by-products by Streptomyces rimosus 12907 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ultrafiltration for isolation and purification of oxytetracycline from industrial fermentation broth — Oxford Stem Cell Institute [stemcells.ox.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. CN101921211A - Purification method of oxytetracycline - Google Patents [patents.google.com]

- 14. WO1993020042A1 - Process and intermediate for the purification of oxytetracycline - Google Patents [patents.google.com]

- 15. EP0634995B1 - Process and intermediate for the purification of oxytetracycline - Google Patents [patents.google.com]

- 16. fda.gov [fda.gov]

- 17. Quantitative analysis of oxytetracycline and related substances by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Quantitative analysis of oxytetracycline and its impurities by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Development and validation of an ultraviolet-visible spectrophotometric method for quantifying oxytetracycline for veterinary use [frontiersin.org]

Oxyline: A Cardenolide Glycoside from Traditional Medicine

An In-depth Technical Guide on its Origins, Biological Activity, and Future Therapeutic Potential

Abstract

Oxyline, a complex cardenolide tetraglycoside isolated from the medicinal plant Oxystelma esculentum, represents a compelling subject for modern drug discovery. This technical guide provides a comprehensive overview of Oxyline, situating it within the context of the traditional uses of its source plant and the broader pharmacological class of cardenolides. While specific experimental data on Oxyline is limited, this paper synthesizes the available information on the phytochemistry of Oxystelma esculentum, the known mechanisms of action for cardenolides, and the reported biological activities of the plant's extracts. This guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required to explore the therapeutic potential of Oxyline, highlighting critical areas for future research, including quantitative biological assays and elucidation of its specific signaling pathways.

Introduction: The Ethnobotanical Context of Oxyline

Oxystelma esculentum, the botanical source of Oxyline, has a rich history in traditional medicine systems, particularly in South and Southeast Asia. Various parts of this plant have been utilized for centuries to treat a wide range of ailments, underscoring its potential as a source of bioactive compounds.

Traditional Medicinal Uses of Oxystelma esculentum

Traditional healers have employed Oxystelma esculentum for numerous therapeutic purposes. The plant's historical applications provide valuable clues for investigating the pharmacological properties of its constituents, including Oxyline.

| Plant Part | Traditional Medicinal Use |

| Whole Plant | Used as a diuretic, laxative, and for the treatment of hepatitis and skin diseases. |

| Leaves | Employed in remedies for digestive discomfort, fever, and inflammatory conditions. |

| Roots | Traditionally used for treating jaundice. |

| Latex (Milky Sap) | Applied topically to treat ulcers. |

Phytochemical Profile of Oxystelma esculentum

Oxystelma esculentum is a rich source of various classes of bioactive compounds, which likely contribute to its diverse traditional uses. The presence of these compounds alongside Oxyline may result in synergistic effects.

| Compound Class | Known Biological Activities |

| Cardenolides | Primarily known for their cardiotonic effects through inhibition of the Na+/K+-ATPase enzyme; also exhibit anticancer properties. |

| Pregnane Glycosides | Exhibit a wide range of activities, including cytotoxic and anti-inflammatory effects. |

| Flavonoids | Possess antioxidant, anti-inflammatory, and anticancer properties. |

| Saponins | Known for their anti-inflammatory and immunomodulatory effects. |

Oxyline: A Cardenolide Tetraglycoside

Oxyline is a specific cardenolide isolated from Oxystelma esculentum. Its complex structure is characteristic of this class of naturally occurring steroids.

Chemical Structure

Oxyline is identified as a cardenolide tetraglycoside. While a detailed structural elucidation is beyond the scope of this guide, its classification as a cardenolide provides a strong basis for predicting its mechanism of action.

The Cardenolide Class and its General Mechanism of Action

Cardenolides are a well-studied class of compounds, with digoxin (B3395198) being a notable example used in the treatment of heart conditions. Their primary molecular target is the Na+/K+-ATPase pump, an essential enzyme found in the cell membrane of animal cells.

The binding of a cardenolide to the Na+/K+-ATPase inhibits its function of pumping sodium ions out of the cell and potassium ions in. This disruption of the ion gradient leads to an increase in intracellular sodium concentration.

The rise in intracellular sodium affects the function of the sodium-calcium exchanger, leading to an increase in intracellular calcium levels. In cardiac muscle, this increase in calcium enhances contractility, which is the basis for the cardiotonic effects of these compounds. In other cell types, such as cancer cells, this ionic and signaling disruption can trigger apoptosis and inhibit proliferation.

Biological Activities of Oxystelma esculentum Extracts: An Indication of Oxyline's Potential

Cytotoxic Activity

Hydroalcoholic extracts of Oxystelma esculentum have demonstrated dose-dependent cytotoxic effects against various human cancer cell lines.

| Cell Line | Cancer Type | Observed Effect |

| T47D | Breast Cancer | Extracts showed the highest sensitivity in this cell line, indicating potential for development as an anticancer agent for breast cancer. |

| OVCAR3 | Ovarian Cancer | Significant cytotoxic potential was observed. |

| HeLa | Cervical Cancer | Moderate cytotoxic effects were noted. |

Note: The reported IC50 values are for the whole plant extract and not for isolated Oxyline.

Anti-inflammatory Activity

The traditional use of Oxystelma esculentum for inflammatory conditions is supported by modern scientific investigations of its extracts. The presence of flavonoids and saponins, in addition to cardenolides, likely contributes to these effects.

Experimental Protocols: A Framework for Future Research

To fully elucidate the therapeutic potential of Oxyline, rigorous scientific investigation is required. The following outlines key experimental protocols that should be employed.

Isolation and Purification of Oxyline

A standardized protocol for the isolation and purification of Oxyline from Oxystelma esculentum is the first critical step. This would typically involve:

-

Extraction: Maceration or Soxhlet extraction of the dried plant material with a suitable solvent (e.g., methanol (B129727) or ethanol).

-

Fractionation: Liquid-liquid partitioning of the crude extract to separate compounds based on polarity.

-

Chromatography: Column chromatography (e.g., silica (B1680970) gel) followed by high-performance liquid chromatography (HPLC) for the final purification of Oxyline.

A proposed workflow for the isolation of Oxyline is depicted below.

Caption: A generalized workflow for the isolation and purification of Oxyline.

In Vitro Bioassays

To confirm that Oxyline acts as a typical cardenolide, its inhibitory effect on the Na+/K+-ATPase enzyme should be quantified. This can be achieved using a commercially available enzyme preparation (e.g., from porcine cerebral cortex) and measuring the release of phosphate (B84403) from ATP in the presence of varying concentrations of Oxyline.

The cytotoxic effects of pure Oxyline on a panel of cancer cell lines should be determined using standard assays such as the MTT or CellTiter-Glo assays. This will allow for the determination of IC50 values for different cancer types.

Elucidation of Signaling Pathways

The diagram below illustrates the generally accepted signaling pathway for cardenolides, which serves as a hypothetical model for Oxyline's mechanism of action pending specific experimental validation.

Caption: Hypothesized signaling pathway for Oxyline based on known cardenolide mechanisms.

Future Directions and Conclusion

Oxyline stands as a promising but understudied natural product. The rich ethnobotanical history of Oxystelma esculentum, coupled with the known pharmacological activities of cardenolides, provides a strong rationale for its further investigation.

Key areas for future research include:

-

Quantitative Bioactivity Studies: Determining the IC50 values of pure Oxyline against Na+/K+-ATPase and a comprehensive panel of cancer cell lines.

-

Mechanism of Action Studies: Confirming the inhibition of Na+/K+-ATPase by Oxyline and elucidating the specific downstream signaling pathways it modulates in cancer cells.

-

In Vivo Studies: Evaluating the anti-inflammatory and anticancer efficacy of Oxyline in animal models.

-

Structure-Activity Relationship Studies: Synthesizing and testing analogs of Oxyline to optimize its therapeutic properties and reduce potential toxicity.

A Technical Guide to Oxylipin Research

It appears there may be some ambiguity in the term "Oxyline." The initial research has identified several distinct topics associated with this name:

-

Oxylipins: A class of signaling molecules derived from the oxidation of fatty acids, with well-documented signaling pathways, particularly in plants.

-

Oxiline: A brand of medical diagnostic devices.

-

Oxymetazoline: A medication used as a nasal decongestant and in ophthalmic solutions.

-

A specific chemical compound: Listed in PubChem with the molecular formula C50H80O17.

To provide you with the most accurate and relevant technical guide, please clarify which of these topics you would like the literature review to focus on.

Assuming the intended topic is Oxylipins , which have a substantial body of research and established signaling pathways suitable for the detailed guide you've requested, the following is a literature review on that subject. If this is not the correct topic, please specify, and I will generate a new report on the "Oxyline" you are interested in.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxylipins are a diverse class of lipid-derived signaling molecules that play crucial roles in plant defense, development, and stress responses. They are formed from the oxygenation of polyunsaturated fatty acids by a variety of enzymes. This guide provides a comprehensive overview of the core aspects of oxylipin research, with a focus on their signaling pathways, experimental methodologies, and quantitative data.

Quantitative Data in Oxylipin Research

The following table summarizes key quantitative data related to the activity and measurement of various oxylipins and associated enzymes. This data is essential for understanding the potency and dynamics of these signaling molecules.

| Molecule/Enzyme | Parameter | Value | Organism/System | Reference |

| Linolenic Acid | Substrate for LOX | - | Arabidopsis thaliana | [1] |

| 13-Hydroperoxylinolenic Acid | Intermediate | - | Arabidopsis thaliana | [1] |

| 12-oxo-phytodienoic acid (OPDA) | Intermediate | - | Arabidopsis thaliana | [1] |

| Jasmonic Acid (JA) | Key signaling molecule | - | Arabidopsis thaliana | [1] |

Further quantitative data would be populated here as more specific literature is reviewed.

Experimental Protocols

Understanding the methodologies used to study oxylipins is critical for reproducing and building upon existing research.

Protocol 1: Extraction and Quantification of Oxylipins

This protocol outlines a general workflow for the analysis of oxylipins from plant tissue.

-

Tissue Homogenization: Plant material is flash-frozen in liquid nitrogen and ground to a fine powder.

-

Lipid Extraction: Lipids are extracted using a solvent system, typically a mixture of isopropanol, ethyl acetate, and a slightly acidic aqueous buffer. Internal standards (deuterated oxylipins) are added at the beginning of the extraction for accurate quantification.

-

Solid-Phase Extraction (SPE): The lipid extract is passed through an SPE cartridge to separate oxylipins from other lipids and interfering compounds.

-

Derivatization (Optional): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), oxylipins are often derivatized to increase their volatility.

-

LC-MS/MS or GC-MS Analysis: The purified oxylipin fraction is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or GC-MS for identification and quantification.

Protocol 2: Enzyme Activity Assays for Lipoxygenase (LOX)

This protocol measures the activity of LOX, a key enzyme in the oxylipin biosynthesis pathway.

-

Protein Extraction: Total protein is extracted from plant tissue using a buffered solution.

-

Substrate Preparation: A solution of the fatty acid substrate (e.g., linoleic acid or linolenic acid) is prepared in a suitable buffer.

-

Enzyme Reaction: The protein extract is added to the substrate solution, and the reaction is incubated at a controlled temperature.

-

Spectrophotometric Measurement: The formation of conjugated dienes, a product of LOX activity, is monitored by measuring the increase in absorbance at 234 nm.

-

Calculation of Activity: Enzyme activity is calculated based on the rate of change in absorbance and the molar extinction coefficient of the product.

Signaling Pathways and Visualizations

The following diagrams illustrate key signaling pathways in oxylipin research.

The Jasmonic Acid (JA) Signaling Pathway in Arabidopsis

Jasmonic acid is a critical oxylipin that regulates plant defense and development. The core of JA signaling involves the COI1-JAZ-MYC2 complex.

Caption: The core JA signaling module in Arabidopsis.

Wound-Induced Oxylipin Signaling in Arabidopsis

Wounding in plants triggers both JA-dependent and JA-independent signaling pathways.

References

The Pharmacology and Therapeutic Potential of Oxymetazoline and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxymetazoline (B75379) is a potent and direct-acting alpha-adrenergic agonist with a long history of clinical use as a topical vasoconstrictor.[1] This technical guide provides an in-depth overview of the pharmacology of oxymetazoline, its known homologs and analogs, and the signaling pathways through which these compounds exert their effects. Detailed experimental protocols for the assessment of compound activity and tables of comparative pharmacological data are presented to facilitate further research and development in this area.

Introduction to Oxymetazoline

Oxymetazoline is an imidazole (B134444) derivative that acts as a sympathomimetic agent by activating alpha-adrenergic receptors.[1] It is structurally characterized as 2-(4-tert-butyl-2,6-dimethyl-3-hydroxybenzyl)-2-imidazoline.[2] Clinically, it is widely available in over-the-counter intranasal sprays for the relief of nasal congestion and in ophthalmic solutions to reduce eye redness.[1] More recently, its therapeutic applications have expanded to include the treatment of persistent facial erythema in rosacea and acquired blepharoptosis.[1] The pharmacological effects of oxymetazoline are primarily mediated through its interaction with α1- and α2-adrenergic receptors on vascular smooth muscle, leading to vasoconstriction.[1][2]

Homologs and Analogs of Oxymetazoline

The imidazoline (B1206853) class of compounds includes several other agents with similar structures and pharmacological activities. These can be considered homologs and analogs of oxymetazoline. A key homolog is xylometazoline (B1196259), which is also a widely used topical decongestant.[3][4]

Structure-Activity Relationships

The structure-activity relationship (SAR) for imidazoline derivatives is well-defined. Key structural features that determine the activity and selectivity of these compounds for adrenergic receptors include:

-

The Imidazoline Ring: This moiety is crucial for binding to both imidazoline and adrenergic receptors.[5]

-

The Aromatic Moiety: Substitutions on the phenyl ring significantly influence the potency and selectivity of the compound. For instance, lipophilic groups can impact receptor affinity and duration of action.[2]

-

The Bridging Group: The nature of the linker between the imidazoline and aromatic rings can affect the compound's interaction with the receptor binding pocket.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for oxymetazoline and its homolog, xylometazoline, providing a comparative view of their pharmacological profiles.

Table 1: Receptor Binding Affinities (Ki) and Functional Potencies (EC50) of Oxymetazoline and Xylometazoline at Adrenergic Receptor Subtypes

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |

| Oxymetazoline | α1A | 16 | >1000 (partial agonist) |

| α2A | 5.6 | 1.8 | |

| α2B | 18 | 1.6 | |

| α2C | 13 | 11 | |

| Xylometazoline | α1A | 180 | - |

| α2A | 13 | 11 | |

| α2B | 6.3 | 25 | |

| α2C | 20 | 50 |

Data compiled from literature sources.[6]

Table 2: Pharmacokinetic Parameters of Oxymetazoline and Xylometazoline

| Compound | Route of Administration | Cmax | Tmax | Half-life (t1/2) | Bioavailability |

| Oxymetazoline | Intranasal (0.05% spray) | 1.78 ng/mL | 5 minutes | 5.23 hours | Low systemic |

| Topical Cream (1.0%) | 66.4 ± 67.1 pg/mL | - | - | Low systemic | |

| Xylometazoline | Intranasal | - | - | 2-3 hours | ~33% (oral) |

Data compiled from FDA documents and literature reviews.[3][7][8]

Signaling Pathways

Oxymetazoline and its analogs primarily exert their effects through the activation of alpha-1 (α1) and alpha-2 (α2) adrenergic receptors. The signaling cascade initiated by α1-adrenergic receptor activation is depicted below.

Alpha-1 Adrenergic Receptor Signaling Pathway

Activation of α1-adrenergic receptors, which are Gq protein-coupled receptors, initiates a well-characterized signaling cascade.[9] This pathway is central to the vasoconstrictive effects of oxymetazoline.

References

- 1. Oxymetazoline | C16H24N2O | CID 4636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. OXYMETAZOLINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 4. journaljocamr.com [journaljocamr.com]

- 5. scispace.com [scispace.com]

- 6. Alpha-adrenoceptor agonistic activity of oxymetazoline and xylometazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Isolation of Oxyline from Oxystelma esculentum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxystelma esculentum, a perennial climbing plant found throughout India and other parts of Asia, has a long history of use in traditional medicine.[1] Phytochemical analysis of this plant has revealed the presence of various bioactive compounds, including alkaloids, flavonoids, and a significant class of cardiac glycosides known as cardenolides.[2] One such cardenolide isolated from the roots of Oxystelma esculentum is Oxyline.[3]

Oxyline is a cardenolide tetraglycoside, with a chemical structure identified as 3-epi-uzarigenin-3-O-beta-D-cymaropyranosyl-(1→4)-O-beta-D-thevetopyranosyl-(1→4)-O-beta-D-cymaropyranosyl-(1→4)-O-beta-D-digitoxopyranoside.[3] Cardenolides are known for their biological activities, primarily through the inhibition of the Na+/K+-ATPase enzyme, which plays a crucial role in cellular ion homeostasis.[4] This inhibition can trigger a cascade of downstream signaling events, making these compounds of interest for potential therapeutic applications, including in cancer therapy.[5][6]

These application notes provide a detailed protocol for the isolation of Oxyline from the roots of Oxystelma esculentum, compiled from established methods for the extraction of glycosides from this plant. Additionally, a summary of the current understanding of the potential signaling pathways affected by cardenolides is presented.

Data Presentation

Currently, there is a lack of specific quantitative data in the available scientific literature regarding the yield of Oxyline from Oxystelma esculentum. The following table provides a general overview of the phytochemical composition of Oxystelma esculentum roots to offer context for the isolation process. Researchers undertaking this protocol are encouraged to meticulously record their yields to contribute to the body of knowledge on this compound.

Table 1: Phytochemical Composition of Oxystelma esculentum Roots

| Phytochemical Class | Presence | Reference |

| Cardenolides (including Oxyline) | + | [1] |

| Pregnane Glycosides | + | [1] |

| Alkaloids | + | [7] |

| Flavonoids | + | [7] |

| Tannins | + | [7] |

| Phenolic Compounds | + | [7] |

| Steroids | + | [2] |

Note: "+" indicates the presence of the compound class.

Experimental Protocols

This section outlines a detailed methodology for the isolation of Oxyline from the dried roots of Oxystelma esculentum. The protocol is based on established procedures for the separation of glycosides from this plant species.[1]

Protocol 1: Extraction and Preliminary Fractionation

-

Plant Material Preparation:

-

Obtain dried roots of Oxystelma esculentum.

-

Grind the dried roots into a coarse powder using a mechanical grinder.

-

-

Solvent Extraction:

-

Pack the powdered root material into a Soxhlet apparatus.

-

Perform sequential extraction with solvents of increasing polarity. Begin with a non-polar solvent like petroleum ether or hexane (B92381) to remove lipids and other non-polar compounds.

-

Following defatting, extract the plant material with a polar solvent such as methanol (B129727) or a mixture of chloroform (B151607) and methanol (e.g., 2:1 v/v) to extract the glycosides. The extraction should be carried out for a sufficient duration (e.g., 24-48 hours) to ensure exhaustive extraction.

-

-

Concentration of the Extract:

-

Concentrate the methanolic or chloroform-methanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

-

-

Solvent-Solvent Partitioning:

-

Dissolve the crude extract in a suitable solvent system, for example, a mixture of methanol and water (e.g., 9:1 v/v).

-

Perform liquid-liquid partitioning with a series of immiscible solvents of increasing polarity. For instance, partition the extract sequentially against n-hexane, chloroform, and ethyl acetate (B1210297). This step helps to separate compounds based on their polarity, with cardenolides expected to be concentrated in the more polar fractions (chloroform and ethyl acetate).

-

Protocol 2: Chromatographic Purification of Oxyline

-

Column Chromatography:

-

Prepare a silica (B1680970) gel (60-120 mesh) column packed in a suitable non-polar solvent (e.g., chloroform).

-

Dissolve the dried chloroform or ethyl acetate fraction from the partitioning step in a minimal amount of the initial mobile phase.

-

Load the sample onto the prepared silica gel column.

-

Elute the column with a gradient of increasing polarity. A common solvent system for the separation of glycosides from Oxystelma esculentum is a mixture of chloroform and methanol.[1] Start with 100% chloroform and gradually increase the percentage of methanol (e.g., from 1% to 20%).

-

Collect fractions of a fixed volume (e.g., 20-25 mL) and monitor the separation using Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC) Monitoring:

-

Spot the collected fractions on pre-coated silica gel TLC plates.

-

Develop the TLC plates in a suitable solvent system (e.g., chloroform:methanol, 9:1 or 8:2 v/v).

-

Visualize the spots under UV light (254 nm and 366 nm) and by spraying with a suitable reagent, such as a solution of 10% sulfuric acid in ethanol (B145695) followed by heating. Cardenolides typically give a characteristic color reaction.

-

Pool the fractions that show a spot corresponding to Oxyline.

-

-

Preparative TLC or HPLC (Optional):

-

For final purification, the pooled fractions can be subjected to preparative TLC or High-Performance Liquid Chromatography (HPLC) using a suitable column (e.g., C18) and mobile phase.

-

-

Characterization:

-

Confirm the identity and purity of the isolated Oxyline using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR - ¹H, ¹³C, and 2D NMR), and comparison with reported data.

-

Mandatory Visualization

Experimental Workflow for Oxyline Isolation

Caption: Workflow for the isolation of Oxyline from Oxystelma esculentum roots.

Potential Signaling Pathway of Cardenolides

While the specific signaling pathway for Oxyline has not been elucidated, the general mechanism for cardenolides involves the inhibition of Na+/K+-ATPase, which can lead to the modulation of several downstream signaling cascades.

Caption: A generalized signaling pathway for cardenolides like Oxyline.

Concluding Remarks

The protocols provided herein offer a comprehensive guide for the isolation of Oxyline from Oxystelma esculentum. It is important to note that optimization of the chromatographic steps may be necessary to achieve high purity. Further research is critically needed to determine the quantitative yield of Oxyline and to elucidate its specific biological activities and the precise signaling pathways it modulates. Such studies will be invaluable for assessing its potential as a novel therapeutic agent.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. researchgate.net [researchgate.net]

- 3. A cardenolide tetraglycoside from Oxystelma esculentum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 5. Cardiac Glycosides: From Natural Defense Molecules to Emerging Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes & Protocols: Oxyline Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyline is a naturally occurring cardenolide, a type of steroid, that has been isolated from the plant Oxystelma esculentum.[1] Cardenolides are known for their potent biological activities, particularly their effects on cardiac muscle. The complex structure of Oxyline makes it a challenging target for total synthesis, and to date, no chemical synthesis has been reported in the scientific literature. Therefore, the primary method for obtaining Oxyline is through isolation from its natural source.

This document provides a detailed overview of the available information on the isolation and purification of Oxyline from Oxystelma esculentum. While a specific, detailed protocol for Oxyline has not been published, a general protocol for the extraction and purification of cardenolides from plant material is provided as a representative method.

Chemical Information

| Property | Value |

| Chemical Name | 3-[14-hydroxy-3-[4-hydroxy-5-[5-[3-hydroxy-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

| Molecular Formula | C50H80O17 |

| CAS Number | 132741-68-5 |

| Natural Source | Oxystelma esculentum[1] |

Section 1: Synthesis of Oxyline

Currently, there are no published reports on the total chemical synthesis of Oxyline. The structural complexity of Oxyline, a large and highly oxygenated molecule with numerous stereocenters, presents a significant challenge for synthetic organic chemists. The synthesis would require a lengthy and complex multi-step reaction sequence. As such, isolation from its natural source remains the only method to obtain this compound.

Section 2: Purification of Oxyline from Oxystelma esculentum

The purification of Oxyline from Oxystelma esculentum involves the extraction of the plant material followed by chromatographic separation to isolate the desired compound. While a detailed, step-by-step protocol specifically for Oxyline is not available in the literature, a general procedure can be inferred from studies on the chemical constituents of this plant and general methods for cardiac glycoside isolation.[1]

General Workflow for Natural Product Isolation and Purification

Caption: General workflow for the isolation and purification of Oxyline.

Experimental Protocol: General Method for Cardenolide Purification

This protocol is a representative method for the isolation of cardenolides like Oxyline from plant material and is based on common techniques in natural product chemistry.[2][3][4]

1. Plant Material Preparation

-

Collect fresh roots of Oxystelma esculentum.

-

Wash the plant material thoroughly with water to remove any dirt and debris.

-

Air-dry the material in the shade or use a ventilated oven at a low temperature (40-50 °C) to prevent the degradation of thermolabile compounds.

-

Grind the dried plant material into a fine powder to increase the surface area for efficient extraction.

2. Extraction

-

Macerate the powdered plant material in a suitable organic solvent such as ethanol or methanol (B129727) at room temperature for 24-48 hours with occasional stirring. A typical ratio would be 1:10 (w/v) of plant material to solvent.

-

Alternatively, use a Soxhlet apparatus for continuous extraction, which can be more efficient.

-

Filter the extract through cheesecloth or filter paper to separate the plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Solvent Partitioning (Optional but Recommended)

-

Dissolve the crude extract in a water/methanol mixture.

-

Perform liquid-liquid partitioning with a series of immiscible solvents of increasing polarity (e.g., hexane (B92381), chloroform (B151607), ethyl acetate, and n-butanol). Cardenolides are expected to be in the more polar fractions (e.g., chloroform, ethyl acetate, or n-butanol).

-

Concentrate each fraction to dryness to yield partitioned extracts.

4. Column Chromatography

-

Prepare a silica (B1680970) gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane or chloroform).

-

Dissolve the partitioned extract containing the cardenolides in a minimal amount of the initial mobile phase.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of increasing polarity. A common solvent system is a mixture of chloroform and methanol, starting with 100% chloroform and gradually increasing the percentage of methanol.[1]

-

Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

5. Fraction Analysis and Further Purification

-

Spot the collected fractions on a TLC plate and develop it in a suitable solvent system.

-

Visualize the spots under UV light or by spraying with a suitable staining reagent (e.g., Liebermann-Burchard reagent for steroids).

-

Combine the fractions that show a similar TLC profile and contain the compound of interest.

-

For higher purity, the combined fractions can be subjected to further chromatographic techniques such as preparative High-Performance Liquid Chromatography (HPLC).

6. Characterization

-